molecular formula C13H19NO3 B6638819 4-tert-butyl-N-(methoxymethoxy)benzamide

4-tert-butyl-N-(methoxymethoxy)benzamide

Cat. No.: B6638819
M. Wt: 237.29 g/mol
InChI Key: HQMCHYBINXVSMU-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(methoxymethoxy)benzamide is a benzamide derivative featuring a para-substituted tert-butyl group and an N-(methoxymethoxy) substituent. This dual functionality may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-tert-butyl-N-(methoxymethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)11-7-5-10(6-8-11)12(15)14-17-9-16-4/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMCHYBINXVSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NOCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of 4-tert-butyl-N-(methoxymethoxy)benzamide with related benzamides:

Compound Name Substituents (Position) Molecular Weight logP* Key Functional Groups
4-tert-Butyl-N-(methoxymethoxy)benzamide tert-butyl (C4), methoxymethoxy (N) ~315.39† ~4.8 Methoxymethoxy (polar ether)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo (C4), nitro (C2), methoxy (C4) 381.19 ~3.2 Bromo (electron-withdrawing), nitro
4-tert-Butyl-N-(4-methoxyphenyl)benzamide tert-butyl (C4), methoxy (N-phenyl) 297.38 ~4.1 Methoxy (electron-donating)
N-(2-aminoethyl)-2-hydroxy-4-methoxy-6-(methoxymethoxy)benzamide Methoxymethoxy (C6), hydroxy (C2) 342.36 ~1.5 Hydroxy, methoxymethoxy (polar)

*Estimated logP values based on analogous compounds (e.g., ). †Calculated using molecular formula C₁₉H₂₃NO₄.

Key Observations :

  • The tert-butyl group confers higher lipophilicity (logP ~4.8) relative to bromo (logP ~3.2 in 4MNB) or methoxy substituents, favoring interactions with hydrophobic protein pockets.
Antifungal Activity

Benzamides with tert-butyl groups, such as 4-tert-butyl-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide (Compound 9 in ), exhibit fungicidal activity against Candida albicans biofilms (BEC₅₀ values <10 μM). The tert-butyl group likely enhances membrane penetration, while the quinoline moiety directs target specificity . The methoxymethoxy variant may exhibit altered activity due to its polar substituent.

Tubulin Binding and Anticancer Potential

Benzamide derivatives with trimethoxyphenyl groups (e.g., compound 16b in ) show high tubulin binding affinity, comparable to colchicine. The tert-butyl group in the target compound could similarly stabilize hydrophobic interactions, but the methoxymethoxy group might reduce binding efficiency compared to trimethoxy analogs .

Anti-Inflammatory Activity

Oxadiazole-linked benzamides (e.g., ) demonstrate that electron-withdrawing groups (e.g., nitro, chloro) enhance anti-inflammatory effects. The methoxymethoxy group, being electron-donating, may diminish this activity unless paired with complementary substituents.

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